![molecular formula C22H18Cl2N2 B1588821 1,1'-Diphenyl-4,4'-bipyridinium Dichloride CAS No. 47369-00-6](/img/structure/B1588821.png)
1,1'-Diphenyl-4,4'-bipyridinium Dichloride
Overview
Description
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is a chemical compound with the molecular formula C22H18Cl2N2 . It appears as a white to gray to brown powder or crystal .
Synthesis Analysis
The synthesis of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride and similar compounds has been achieved through the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This process has been used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
Molecular Structure Analysis
The molecular structure of 1,1’-Diphenyl-4,4’-bipyridinium Dichloride is represented by the canonical SMILES string: C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=N+C4=CC=CC=C4
.
Chemical Reactions Analysis
Bipyridinium residues, such as those in 1,1’-Diphenyl-4,4’-bipyridinium Dichloride, are known for their controllable electrochemical properties . They exhibit reversible one- and two-electron reductions, which are accompanied by a dramatic change in the UV-vis absorption spectra of the materials . This effect has been widely studied in the context of electrochromic devices .
Physical And Chemical Properties Analysis
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is a solid at 20 degrees Celsius . It has a molecular weight of 381.30 .
Scientific Research Applications
Electrochromic Properties and Stability
1,1'-Diphenyl-4,4'-bipyridinium dichloride exhibits notable electrochromic properties, with potential applications in electrochromic devices. A study by Liu et al. (2020) found that star-shaped monosubstituted 2,6-diphenyl-4,4′-bipyridinium salts, which are related compounds, demonstrate good electrochromic switching stability, indicating a promising application in electrochromic devices with enhanced performance compared to linear monosubstituted pyridinium salts (Liu et al., 2020).
Hydrogen Bonding and Anion Interactions
The compound's interaction with anions through hydrogen bonding and anion-π interactions plays a significant role in crystal packing and structural organization. Dorn, Janiak, and Abu-Shandi (2005) discussed the crystal packing of similar protonated bipyridinium compounds, highlighting the importance of N+–H hydrogen bonding and π–π stacking interactions, which are essential in material science for the design of structured materials (Dorn, Janiak, & Abu-Shandi, 2005).
Adsorption Properties
This compound also shows potential as an adsorbent in environmental applications. Okada and Ogawa (2003) demonstrated that a related compound, 1,1'-dimethyl-4,4'-bipyridinium-saponite, effectively adsorbs phenols from water through charge-transfer interactions. This indicates that similar compounds like this compound could be explored for water purification and environmental remediation applications (Okada & Ogawa, 2003).
Electronic and Photoelectrical Properties
The electronic and photoelectrical properties of this compound are significant for applications in electronic devices. Sharma, Saxena, and Roy (1999) investigated the electrical and photoelectrical properties of a similar aryl viologen compound, revealing its potential in the development of electronic devices like Schottky barrier diodes (Sharma, Saxena, & Roy, 1999).
Safety and Hazards
1,1’-Diphenyl-4,4’-bipyridinium Dichloride is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child . It is recommended to use this compound only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .
Mechanism of Action
Mode of Action
It is known that this compound can cause oxidative stress, which may result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation .
Biochemical Pathways
The compound’s ability to induce oxidative stress suggests that it may impact pathways related to oxidative stress response, lipid metabolism, and apoptosis .
Result of Action
It is known that this compound can cause oxidative stress, which may lead to mitochondrial toxicity, apoptosis, and lipid peroxidation .
properties
IUPAC Name |
1-phenyl-4-(1-phenylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2.2ClH/c1-3-7-21(8-4-1)23-15-11-19(12-16-23)20-13-17-24(18-14-20)22-9-5-2-6-10-22;;/h1-18H;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVUWLOZBMPLX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446252 | |
Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
47369-00-6 | |
Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Diphenyl-4,4'-bipyridinium Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,1'-Diphenyl-4,4'-bipyridinium Dichloride influence its ability to form charge-transfer complexes with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA)?
A1: The research article highlights that this compound acts as an electron acceptor when combined with BDHA, which serves as the electron donor. While the paper doesn't delve into the specific structural reasons behind this interaction, it reveals a key finding: unlike its counterpart, 1,1′-dimethyl-4,4′-bipyridinium dichloride (MVCl2), the diphenyl derivative forms an achiral CT complex with BDHA. This suggests that the bulky phenyl groups in this compound likely hinder the specific intermolecular interactions needed for chiral crystallization observed in the BDHA/MVCl2 complex []. Further investigation into the spatial arrangement and electronic properties of these complexes could elucidate the structure-activity relationship in detail.
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